N-benzyl-3-phenylpropanamide
Description
N-Benzyl-3-phenylpropanamide is a secondary amide characterized by a benzyl group attached to the amide nitrogen and a phenyl-substituted propanamide backbone (Fig. 1). This compound has garnered attention due to its synthetic versatility and applications in pharmaceutical intermediates.
Properties
CAS No. |
10264-10-5 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-benzyl-3-phenylpropanamide |
InChI |
InChI=1S/C16H17NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |
InChI Key |
FEOUTXCSJHUHLP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings:
Synthetic Efficiency :
- This compound’s synthesis via reactive extrusion is superior to traditional methods (e.g., CDI-mediated coupling) due to reduced reaction time (1–2 minutes) and avoidance of urea byproducts .
- In contrast, hydroxamic acids like N-(4-chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide require multi-step synthesis with lower yields .
Structural Impact on Bioactivity :
- The benzyl and phenyl groups in this compound enhance lipophilicity, aiding membrane permeability in antimalarial applications .
- N-Benzyl-3-phenyllactamide , an α-hydroxy analog, shows reduced antimalarial potency compared to this compound, highlighting the importance of the amide backbone .
Catalytic Behavior :
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide contains an N,O-bidentate directing group, enabling selective C–H activation in metal catalysis, a feature absent in this compound .
Critical Analysis of Divergent Data
Yield Discrepancies :
Byproduct Formation :
- CDI-mediated synthesis generates urea unless a two-step activation is employed, whereas mixed anhydride methods are more straightforward .
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